4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
The compound 4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole features a benzothiazole core with two critical substituents:
- Position 2: A piperazine ring substituted with a 3-phenoxybenzoyl group.
- Position 4: A methanesulfonyl (-SO₂CH₃) group.
This structure combines electron-withdrawing (methanesulfonyl) and bulky aromatic (3-phenoxybenzoyl) moieties, likely influencing solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-34(30,31)22-12-6-11-21-23(22)26-25(33-21)28-15-13-27(14-16-28)24(29)18-7-5-10-20(17-18)32-19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNHRINEWUGHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the phenoxybenzoyl group via acylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research has focused on its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases acetylcholine levels, which can improve cognitive function. Additionally, it prevents the aggregation of amyloid-beta peptides, which are associated with the formation of plaques in the brains of Alzheimer’s patients .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzothiazole Derivatives
Substituent Effects on Benzothiazole Core
Table 1: Key Structural Variations in Benzothiazole Derivatives
Key Observations :
- Piperazine Modifications: The target compound’s 3-phenoxybenzoyl group on piperazine introduces a bulky aromatic substituent, contrasting with simpler piperazine derivatives (e.g., ). This may enhance π-π stacking in target binding compared to azepan (BZ5) or methylpiperazine () .
- Sulfonyl Groups: The methanesulfonyl group at position 4 differs from the 4-methoxybenzenesulfonyl group in .
Key Observations :
- The target compound’s synthesis likely follows a multi-step protocol involving nucleophilic substitution, acylation, and sulfonation, similar to methods in and .
- achieved a 91% yield for azide derivative 3 using optimized conditions (acetone-water solvent, NaN₃), suggesting efficient piperazine functionalization .
Biological Activity
4-Methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets that may lead to therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzothiazole core : A fused ring system that contributes to its biological activity.
- Methanesulfonyl group : Enhances solubility and bioavailability.
- Piperazine ring : Known for its pharmacological properties.
- Phenoxybenzoyl group : Imparts specificity in receptor interactions.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific neurotransmitter receptors and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, including:
- Inhibition of soluble epoxide hydrolase (sEH) : This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play roles in inflammation and pain modulation.
- Inhibition of fatty acid amide hydrolase (FAAH) : This enzyme hydrolyzes endocannabinoids, impacting pain perception and mood regulation.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Dual Inhibition Studies :
- Antitumor Activity Screening :
Q & A
Q. What are the standard synthetic routes for synthesizing 4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole?
The synthesis typically involves multi-step reactions:
- Step 1 : Nucleophilic substitution to introduce the methanesulfonyl group onto the benzothiazole core.
- Step 2 : Coupling of the piperazine moiety with 3-phenoxybenzoyl chloride via amide bond formation under reflux conditions using polar aprotic solvents (e.g., DMF) and bases like KCO.
- Step 3 : Purification via column chromatography (e.g., silica gel with EtOAc/petroleum ether) and recrystallization to achieve >95% purity . Key optimization parameters include reaction time (12–24 hours), temperature (80–100°C), and catalyst selection (e.g., triethylamine for amidation) .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon backbone (e.g., distinguishing benzothiazole C2 and piperazine N–H signals) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 297.40 g/mol for CHNOS) .
- Elemental Analysis : Cross-validation of theoretical vs. experimental C, H, N, S content to detect impurities .
- HPLC : Purity assessment (>98%) using reverse-phase columns and UV detection at 254 nm .
Q. How is the compound’s stability assessed under varying storage conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Accelerated Degradation Tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks, monitored via HPLC for degradation products .
Advanced Research Questions
Q. How do structural modifications in the benzothiazole or piperazine moieties influence biological activity?
- Piperazine Substitutions : Replacing 3-phenoxybenzoyl with fluorophenyl or methoxyphenyl groups alters receptor binding affinity. For example, fluorophenyl derivatives show enhanced kinase inhibition (IC < 1 µM) due to electronegative effects .
- Benzothiazole Modifications : Methylsulfonyl groups improve metabolic stability compared to hydroxyl or amine substituents, as shown in pharmacokinetic assays (t > 6 hours in murine models) .
- Methodology : Structure-activity relationship (SAR) studies using iterative synthesis and in vitro assays (e.g., enzyme-linked immunosorbent assays for target inhibition) .
Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data?
Discrepancies (e.g., ±0.3% in C/H content) are addressed via:
- Recrystallization : To remove solvent or salt impurities.
- Combined Analytical Techniques : Cross-validation using X-ray crystallography (for crystalline derivatives) and C NMR to confirm bond connectivity .
- Case Study : In one study, a 0.5% C discrepancy was resolved by identifying residual DMSO via FT-IR (S=O stretch at 1050 cm) .
Q. What in silico strategies predict the compound’s binding affinity with biological targets?
- Molecular Docking : Software like AutoDock Vina simulates interactions with targets (e.g., EGFR kinase). The methanesulfonyl group’s orientation in the hydrophobic pocket correlates with ∆G values < −8 kcal/mol .
- MD Simulations : 100-ns trajectories assess binding stability; root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-receptor complexes .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen-bond acceptors from sulfonyl groups) for activity against cancer cell lines .
Q. How do researchers address contradictions in reported pharmacological data across structural analogs?
Contradictions (e.g., varying IC values for similar compounds) are investigated via:
- Assay Standardization : Uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Comparing data across studies with controlled variables (e.g., cell line: HeLa vs. MCF-7) .
- Case Example : A 10-fold difference in antimicrobial activity between fluorophenyl and methoxyphenyl analogs was attributed to membrane permeability differences, validated via logP measurements .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times by 50% while maintaining yield .
- Data Reproducibility : Pre-screen solvents (e.g., DMSO vs. ethanol) to avoid solvent-induced artifacts in biological assays .
- Safety Protocols : Handle methanesulfonyl derivatives under fume hoods due to potential respiratory irritation (OSHA guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
